molecular formula C14H16Mo B14715750 Molybdenum;toluene

Molybdenum;toluene

Katalognummer: B14715750
Molekulargewicht: 280.2 g/mol
InChI-Schlüssel: DWPKMPZFZNWNTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molybdenum and toluene are two distinct compounds that, when combined, form a unique complex with significant applications in various fields. Molybdenum is a transition metal known for its high melting point, strength, and resistance to corrosion. Toluene, on the other hand, is an aromatic hydrocarbon commonly used as an industrial solvent. The combination of molybdenum and toluene results in a compound that exhibits unique catalytic properties, making it valuable in chemical reactions and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of molybdenum-toluene complexes typically involves the reaction of molybdenum compounds with toluene under specific conditions. One common method is the hydrogenation of toluene using molybdenum carbide catalysts. This process involves the use of molybdenum carbide, which is prepared by reacting molybdenum oxide with carbon at high temperatures in the presence of hydrogen . The reaction conditions, such as temperature and pressure, play a crucial role in determining the efficiency and yield of the desired product.

Industrial Production Methods

In industrial settings, the production of molybdenum-toluene complexes often involves large-scale catalytic processes. For example, the ammoxidation of toluene using molybdenum oxide catalysts supported on mixed oxides like zirconium oxide and alumina has been studied extensively . This method involves the oxidation of toluene in the presence of ammonia and oxygen to produce benzonitrile, a valuable intermediate in the chemical industry.

Analyse Chemischer Reaktionen

Types of Reactions

Molybdenum-toluene complexes undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen, oxygen, and ammonia. The reaction conditions, such as temperature, pressure, and the presence of catalysts, significantly influence the reaction outcomes. For instance, the hydrogenation of toluene using molybdenum carbide catalysts is typically carried out at temperatures around 200°C and pressures of 2.76 MPa .

Major Products Formed

The major products formed from the reactions of molybdenum-toluene complexes include benzaldehyde, benzoic acid, methylcyclohexane, and benzonitrile . These products have significant industrial applications, particularly in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of molybdenum-toluene complexes involves the interaction of molybdenum with toluene, leading to the formation of active catalytic sites. These active sites facilitate various chemical reactions by providing a surface for the reactants to interact and undergo transformation. The molecular targets and pathways involved in these reactions depend on the specific type of reaction being catalyzed. For example, in the hydrogenation of toluene, the molybdenum carbide catalyst provides active sites for the adsorption and activation of hydrogen molecules, which then react with toluene to form methylcyclohexane .

Vergleich Mit ähnlichen Verbindungen

Molybdenum-toluene complexes can be compared with other similar compounds, such as:

    Tungsten-toluene complexes: Tungsten, like molybdenum, is a transition metal with similar catalytic properties.

    Vanadium-toluene complexes: Vanadium compounds are known for their catalytic activity in oxidation reactions.

    Ruthenium-toluene complexes: Ruthenium is a noble metal with excellent catalytic properties.

The uniqueness of molybdenum-toluene complexes lies in their ability to catalyze a wide range of reactions under relatively mild conditions, making them valuable in both research and industrial applications.

Eigenschaften

Molekularformel

C14H16Mo

Molekulargewicht

280.2 g/mol

IUPAC-Name

molybdenum;toluene

InChI

InChI=1S/2C7H8.Mo/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H3;

InChI-Schlüssel

DWPKMPZFZNWNTN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1.CC1=CC=CC=C1.[Mo]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.